ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Overview
Description
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves several steps, including the formation of intermediate compoundsThe final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-6-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be compared with similar compounds such as:
Phenol, 2-methoxy-4-(methoxymethyl)-: Shares the methoxy and methoxymethyl groups but lacks the complex pyrimidine and piperazine structures.
Indole derivatives: Contain similar heterocyclic structures and are used in similar applications, particularly in medicinal chemistry. The uniqueness of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-6-{[4-(PHENYLSULFONYL)PIPERAZINO]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-[[4-(benzenesulfonyl)piperazin-1-yl]methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O7S/c1-4-38-26(32)24-22(17-30-12-14-31(15-13-30)39(34,35)21-8-6-5-7-9-21)28-27(33)29-25(24)19-10-11-23(37-3)20(16-19)18-36-2/h5-11,16,25H,4,12-15,17-18H2,1-3H3,(H2,28,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTVBKVASUCGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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